molecular formula C12H21NO3 B2477194 (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate CAS No. 1648868-97-6

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Cat. No.: B2477194
CAS No.: 1648868-97-6
M. Wt: 227.304
InChI Key: SSIJALKTEBLKKA-OWUUHHOZSA-N
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Description

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate: is a complex organic compound with a molecular weight of 227.3 g/mol[_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe). It is a pale-yellow to yellow-brown solid[{{{CITATION{{{_1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO 3.1.0 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to use a starting material such as cyclohexene and perform a series of reactions including epoxidation , ring-closing metathesis , and hydroxylation [_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like alkyl halides and nucleophiles are often used.

Major Products Formed

The major products formed from these reactions can vary, but they often include alcohols , ketones , and amines .

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the bicyclic core and the tert-butyl group . Similar compounds might include other bicyclic amines or tert-butyl derivatives , but the exact structure and properties would differ.

List of Similar Compounds

  • Bicyclo[3.1.0]hexane derivatives

  • Tert-butyl amines

  • Hydroxyethyl amines

Properties

IUPAC Name

tert-butyl (1S,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJALKTEBLKKA-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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